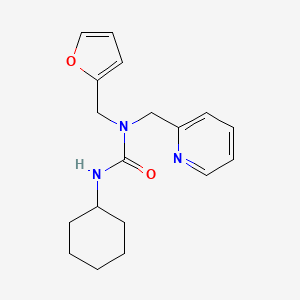![molecular formula C21H24N6O2 B2822778 5-amino-N-(2,3-dimethylphenyl)-1-[2-[(4-methylphenyl)methylamino]-2-oxoethyl]triazole-4-carboxamide CAS No. 901008-31-9](/img/structure/B2822778.png)
5-amino-N-(2,3-dimethylphenyl)-1-[2-[(4-methylphenyl)methylamino]-2-oxoethyl]triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound appears to be a derivative of triazole, which is a class of five-membered ring compounds with three nitrogen atoms in the ring. It also contains functional groups such as amine (-NH2) and carboxamide (-CONH2).
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the triazole ring, followed by various substitutions to add the different functional groups. The exact synthesis pathway would depend on the starting materials and the specific reactions used.Molecular Structure Analysis
The molecular structure would be determined by the arrangement of the atoms and the bonds between them. The presence of the triazole ring, the amine group, and the carboxamide group would all contribute to the overall structure.Chemical Reactions Analysis
The reactivity of the compound would be influenced by the different functional groups present. For example, the amine group might be involved in acid-base reactions, while the carboxamide group could participate in condensation reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its molecular structure. These could include its solubility in different solvents, its melting point and boiling point, and its spectral properties.Scientific Research Applications
Synthesis and Chemical Properties
Triazole Analogues Synthesis : Research on triazole analogues, such as the synthesis of 4-amino-5-aminomethyl-1,2,3-triazoles with various substitutions, showcases the versatility of these compounds in chemical synthesis. These triazoles are prepared by reducing cyanotriazoles obtained from 4-amino-1,2,3-triazole-5-carboxamides, highlighting a method for creating substances with potential biological activity (Albert, 1970).
Antimicrobial Activities : Triazole derivatives have been synthesized and tested for antimicrobial activities, indicating the potential of triazole-based compounds in developing new antimicrobials. For instance, some novel 1,2,4-triazole derivatives demonstrated good or moderate activities against various microorganisms, pointing to the application of triazole compounds in addressing bacterial and fungal infections (Bektaş et al., 2007).
Ruthenium-Catalyzed Synthesis : A study on the ruthenium-catalyzed synthesis of 5-amino-1,2,3-triazole-4-carboxylates explores the creation of triazole-based scaffolds, which are crucial for the development of peptidomimetics or biologically active compounds. This research demonstrates a method to bypass the Dimroth rearrangement, a common issue in the chemistry of triazoles, thereby facilitating the preparation of structurally complex and biologically relevant molecules (Ferrini et al., 2015).
Safety And Hazards
The safety and hazards associated with this compound would depend on its reactivity and its biological activity. Proper handling and disposal procedures should be followed to minimize risk.
Future Directions
Future research could involve studying the compound’s reactivity, its potential uses, and its biological activity. This could involve laboratory experiments, computational studies, and possibly even clinical trials if the compound shows promise as a therapeutic agent.
properties
IUPAC Name |
5-amino-N-(2,3-dimethylphenyl)-1-[2-[(4-methylphenyl)methylamino]-2-oxoethyl]triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O2/c1-13-7-9-16(10-8-13)11-23-18(28)12-27-20(22)19(25-26-27)21(29)24-17-6-4-5-14(2)15(17)3/h4-10H,11-12,22H2,1-3H3,(H,23,28)(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFDZOICSZVEPHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CN2C(=C(N=N2)C(=O)NC3=CC=CC(=C3C)C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-N-(2,3-dimethylphenyl)-1-[2-[(4-methylphenyl)methylamino]-2-oxoethyl]triazole-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

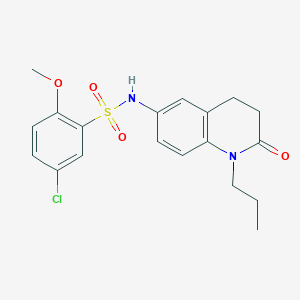

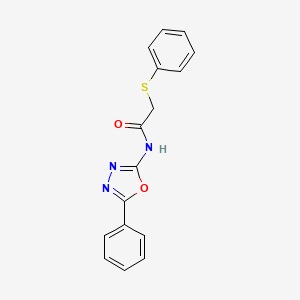

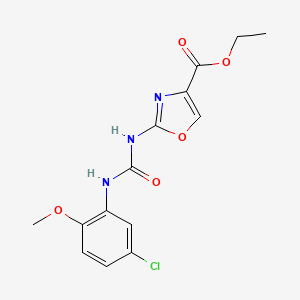
![N-[(2-Fluoro-4,5-dimethoxyphenyl)methyl]prop-2-enamide](/img/structure/B2822702.png)
![Methyl 2-methyl-2-{4-[(trifluoromethyl)thio]phenoxy}propanoate](/img/structure/B2822704.png)

![5-Fluoro-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)pyrimidin-2-amine](/img/structure/B2822708.png)
![1,7-dimethyl-3-(4-methylbenzyl)-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2822710.png)
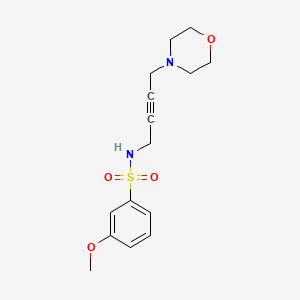
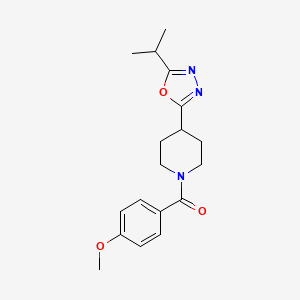
![2-chloro-1H-benzo[d]imidazol-4-amine](/img/structure/B2822717.png)
